{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl}(phenyl)methanone
Overview
Description
{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl}(phenyl)methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzothiazole ring system, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of {3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl}(phenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Sulfone Group: Oxidation of the benzothiazole ring with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfone group.
Coupling Reaction: The final step involves coupling the benzothiazole derivative with a phenylmethanone derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and efficiency.
Chemical Reactions Analysis
{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl}(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the sulfone group back to a sulfide or to reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule, often using reagents like sodium hydride or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules, often using palladium-catalyzed cross-coupling reactions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like sodium hydride. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted benzothiazole derivatives.
Scientific Research Applications
{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl}(phenyl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl}(phenyl)methanone involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl}(phenyl)methanone can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
Benzothiazole-2-sulfonamide: Studied for its potential as a carbonic anhydrase inhibitor.
Benzothiazole-2-thiol: Used in the synthesis of various organic compounds and as a corrosion inhibitor.
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for diverse scientific research applications.
Properties
IUPAC Name |
[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl]-phenylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S/c23-19(14-7-2-1-3-8-14)15-9-6-10-16(13-15)21-20-17-11-4-5-12-18(17)26(24,25)22-20/h1-13H,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNNVWRRBYOOHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)NC3=NS(=O)(=O)C4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360374 | |
Record name | ST51028719 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6055-08-9 | |
Record name | ST51028719 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.